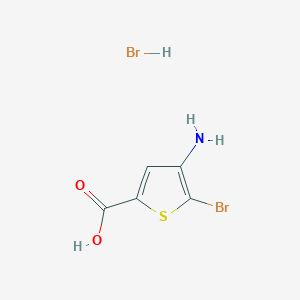

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

描述

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C5H5Br2NO2S and a molecular weight of 302.9717 g/mol . This compound is known for its unique properties and is used in various scientific research areas, including organic synthesis, pharmaceutical development, and material science.

属性

IUPAC Name |

4-amino-5-bromothiophene-2-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S.BrH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWMQVBTDAZMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Br)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527619 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-35-4 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Hydrolysis Method

The most well-documented approach for synthesizing this compound involves a direct hydrolysis reaction of 2-Thiophenecarboxylic acid, 4-(acetylamino)-5-bromo-, methyl ester with hydrogen bromide under heating conditions. This reaction simultaneously cleaves both the acetyl protecting group and the methyl ester to generate the target compound.

The reaction proceeds as follows:

2-Thiophenecarboxylic acid, 4-(acetylamino)-5-bromo-, methyl ester + HBr (excess) → this compound

This method, documented by Gol'dfarb, Bulgakova, and Fabrichnyi in Chemistry of Heterocyclic Compounds (1983), provides a relatively efficient synthesis with a reported yield of 70%. The single-step transformation offers advantages in terms of operational simplicity and atom economy.

Table 1: Key Parameters for the Direct Hydrolysis Approach

Alternative Synthetic Approaches

While the direct hydrolysis method remains the most established route, several alternative approaches merit consideration based on synthetic strategies employed for related thiophene derivatives.

Multi-Step Functional Group Transformations

Optimization of Reaction Parameters

Rational optimization of reaction parameters is essential for maximizing yield and purity in the preparation of this compound. Based on methodologies developed for related compounds, several key variables warrant careful consideration.

Temperature Control

The temperature profile significantly impacts both reaction rate and selectivity in thiophene chemistry. For the direct hydrolysis method with hydrogen bromide, controlled heating is essential to achieve efficient deprotection while minimizing potential side reactions such as decarboxylation or debromination.

For oxidation-based approaches, precise temperature control has proven critical. The oxidation of thiophene aldehydes typically employs a biphasic temperature profile:

Concentration and Stoichiometry Effects

The concentration of reagents and relative stoichiometry represent important parameters for optimization. For the hydrolysis approach, excess hydrogen bromide likely serves multiple functions:

- Providing acidic conditions for hydrolysis

- Serving as the source of bromide for salt formation

- Potentially assisting in solubilizing intermediates

Optimizing the molar ratio of hydrogen bromide to the protected thiophene precursor would be a logical focus for improving yield and reproducibility.

Purification Strategies

Efficient purification is essential for obtaining high-purity this compound. Several approaches warrant consideration based on methods employed for related compounds.

Recrystallization Techniques

Recrystallization represents a classical yet effective method for purifying organic salts. For thiophene hydrobromide salts, potential recrystallization solvents include:

- Ethanol/water mixtures

- Isopropanol/water systems

- Acetone/water combinations

The selection of optimal solvent systems should balance solubility at elevated temperatures with reduced solubility upon cooling to maximize recovery.

Precipitation and Filtration

For the purification of 5-Bromothiophene-2-carboxylic acid (a related compound), trituration in hexanes following aqueous workup proved effective in delivering high-purity material. Similar approaches involving precipitation from appropriate solvent systems might be applicable for the hydrobromide salt of 4-Amino-5-bromothiophene-2-carboxylic acid.

Chromatographic Methods

For challenging purifications, column chromatography using appropriate solvent systems may be necessary. For amino-functionalized compounds, modified stationary phases or the addition of acid modifiers to the mobile phase may be required to minimize tailing and improve separation.

Table 4: Purification Strategy Comparison

| Purification Method | Advantages | Limitations | Applicability to Target Compound |

|---|---|---|---|

| Recrystallization | Simple setup, Scalable, Cost-effective | Potential yield losses, May require multiple cycles | High - Common for hydrobromide salts |

| Precipitation | Straightforward procedure, Good for removing impurities | May co-precipitate impurities | Moderate - Requires solvent optimization |

| Chromatography | High resolution separation, Can remove closely related impurities | Time-consuming, Solvent-intensive, Limited scalability | Low - Reserved for difficult purifications |

Scale-up Considerations and Industrial Relevance

Transitioning from laboratory to industrial scale introduces additional considerations for the preparation of this compound.

Cost Analysis and Economic Factors

An economic assessment of different synthetic routes must consider:

- Starting material costs and availability

- Reagent selection and recyclability

- Equipment requirements

- Purification costs

- Waste management considerations

The direct hydrolysis approach offers advantages in terms of step economy but may incur higher costs related to handling hydrogen bromide. Alternative approaches utilizing milder reagents might prove more economical despite additional synthetic steps.

化学反应分析

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-amino-5-bromothiophene-2-carboxylic acid hydrobromide is , with a molecular weight of approximately 302.97 g/mol. Its structure features a thiophene ring, which contributes to its reactivity and interaction with biological systems.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It enables the creation of more complex molecules through various chemical reactions, including substitution and coupling reactions. This versatility makes it valuable in developing new compounds for research and industrial applications.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. It has shown promise in:

- Cancer Research : Studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It acts as a topoisomerase inhibitor, disrupting DNA replication in cancer cells.

- Anti-inflammatory Activity : The compound selectively inhibits cyclooxygenase-2 (COX-2), suggesting potential therapeutic applications in treating inflammatory diseases while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Biochemical Applications

In biochemical research, this compound interacts with enzymes and proteins, influencing metabolic pathways. Its ability to modulate enzyme activity can provide insights into cellular processes and disease mechanisms.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The results demonstrated significant antiproliferative activity:

| Cell Line | % Inhibition at 10 µM |

|---|---|

| MCF-7 | 75% |

| A549 | 70% |

| FaDu | 83.52% |

The compound achieved over 80% inhibition in specific cell lines at certain concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest in MCF-7 cells. Flow cytometry analysis showed increased levels of cleaved caspase-3 and LC3A/B, indicating activation of apoptotic and autophagic processes.

作用机制

The mechanism of action of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

相似化合物的比较

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can be compared with other similar compounds such as:

4-Amino-5-chlorothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

4-Amino-5-iodothiophene-2-carboxylic acid: Contains an iodine atom, which can affect its chemical behavior and applications.

4-Amino-5-fluorothiophene-2-carboxylic acid: The presence of fluorine imparts unique electronic properties, making it suitable for different applications.

生物活性

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and applications in research and medicine, supported by data tables and case studies.

The compound exhibits significant interactions with various biomolecules, which are crucial for its biological activity. Key biochemical properties include:

- Enzyme Interaction : this compound can bind to enzymes, potentially inhibiting or activating their activity by altering their conformation. This interaction can affect metabolic pathways and enzyme kinetics.

- Cellular Effects : The compound influences cellular functions by modulating signaling pathways, gene expression, and cellular metabolism. It may interact with receptors or signaling proteins, leading to downstream effects such as altered mRNA levels and protein synthesis.

The molecular mechanism involves several pathways:

- Enzyme Modulation : The compound can inhibit or activate enzymes by binding at their active sites, which may lead to significant changes in catalytic activity.

- Gene Expression Regulation : It interacts with transcription factors or regulatory proteins, impacting gene expression and protein production.

- Signaling Pathways : By modulating the activity of signaling proteins, it can lead to alterations in cellular responses, including apoptosis and cell cycle regulation .

Research Applications

This compound has been utilized in various research contexts:

- Cancer Research : The compound has shown promise as a potential therapeutic agent for treating cancers, particularly through its role as a topoisomerase inhibitor. In studies involving different cancer cell lines (e.g., MCF-7, A549), it demonstrated significant antiproliferative effects .

- Anti-inflammatory Studies : It exhibited selective inhibition of COX-2 over COX-1, indicating potential in treating inflammatory diseases while minimizing side effects associated with non-selective COX inhibition .

Case Study 1: Anticancer Activity

In a study evaluating the compound's anticancer properties, various derivatives were screened against multiple cancer cell lines. The results indicated that this compound exhibited varying degrees of antiproliferative activity. Notably, it achieved over 80% inhibition in certain cell lines at specific concentrations .

| Cell Line | % Inhibition at 10 µM |

|---|---|

| MCF-7 | 75% |

| A549 | 70% |

| FaDu | 83.52% |

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induced G2/M phase cell cycle arrest in MCF-7 cells. This was confirmed through flow cytometry analysis and Western blotting techniques that showed increased levels of cleaved caspase-3 and LC3A/B, indicating apoptotic and autophagic processes were activated .

常见问题

Advanced Question: How can regioselectivity challenges in bromination be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Electronic Modulation: Electron-withdrawing groups (e.g., carboxylic acid) direct bromination to the 5-position via resonance stabilization of intermediates.

- Protection/Deprotection: Temporarily protect the carboxylic acid group (e.g., as an ethyl ester) to reduce steric hindrance and improve bromination efficiency at the 4-position .

- Validation: Confirm regiochemistry using ¹H NMR (coupling patterns) and X-ray crystallography (if crystalline) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Identify substitution patterns (e.g., amino vs. bromo group positions) via chemical shifts and coupling constants.

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₅H₄Br₂N O₂S: 325.89 g/mol) .

- Melting Point Analysis: Compare observed mp (e.g., 208–210°C for similar brominated thiophenes) with literature values to assess purity .

Advanced Question: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to detect conformational changes affecting peak splitting.

- Crystallography: Resolve ambiguities in substituent positions via single-crystal X-ray diffraction (e.g., as done for 5-bromo-2-hydroxybiphenyl-3-carboxylic acid derivatives) .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Basic Question: What are the stability considerations for this compound?

Methodological Answer:

- Storage: Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the hydrobromide salt. Use amber vials to avoid photodegradation of the thiophene ring .

- Handling: Work under inert atmosphere (N₂/Ar) to minimize oxidation of the amino group .

Advanced Question: How does the hydrobromide counterion affect reactivity?

Methodological Answer:

- Solubility: The hydrobromide salt enhances water solubility compared to the free base, facilitating reactions in polar solvents.

- Acid-Base Behavior: The counterion stabilizes the protonated amino group, reducing nucleophilicity in acidic conditions. Adjust pH during coupling reactions (e.g., amide bond formation) to deprotonate the amino group .

Basic Question: What are common applications in medicinal chemistry?

Methodological Answer:

Advanced Question: How can structural analogs improve target selectivity?

Methodological Answer:

- Substituent Screening: Replace the 5-bromo group with chloro, iodo, or trifluoromethyl groups to modulate steric/electronic properties.

- SAR Studies: Test derivatives in enzyme assays (e.g., IC₅₀ measurements against tyrosine kinases) to correlate substituent effects with activity .

Basic Question: How can impurities be identified and minimized during synthesis?

Methodological Answer:

Advanced Question: What mechanistic insights explain byproduct formation?

Methodological Answer:

- Radical Pathway Byproducts: Over-bromination occurs if NBS is in excess. Optimize stoichiometry (1.05–1.1 equiv.) and reaction time.

- Acid Catalysis: Hydrobromic acid may catalyze ring-opening side reactions. Use buffered conditions (e.g., NaHCO₃) during salt formation .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and goggles. Avoid skin contact due to potential hydrobromic acid release.

- Ventilation: Perform reactions in a fume hood to prevent inhalation of volatile HBr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。